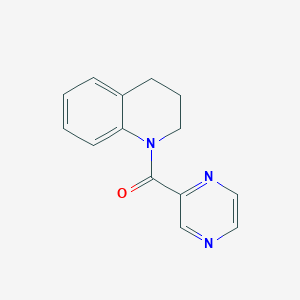
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the growth of cancer cells, bacteria, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and bacteria, reduce inflammation, and has potential as an anti-oxidant. Additionally, it has been shown to have low toxicity and can be safely used in lab experiments.
実験室実験の利点と制限
One of the main advantages of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is its low toxicity, which makes it suitable for lab experiments. Additionally, it has been shown to have potential applications in various fields of research, including cancer research, bacterial research, and anti-inflammatory research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone. One potential direction is to further study its potential applications in cancer research and develop it as a potential anticancer drug. Additionally, further research can be conducted to explore its potential applications as an antibacterial agent and anti-inflammatory agent. Furthermore, research can be conducted to improve its solubility in water, which can make it more versatile for lab experiments. Finally, research can be conducted to better understand its mechanism of action and how it can be optimized for various applications.
Conclusion:
This compound is a chemical compound with potential applications in various fields of scientific research. It has been synthesized using various methods and has shown promising results in various studies. Its low toxicity and potential applications make it a suitable candidate for further research and development.
合成法
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone can be synthesized using various methods. One of the most common methods involves a reaction between 2-pyrazinecarboxaldehyde and 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The reaction yields this compound as a product.
科学的研究の応用
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have potential as an antibacterial agent and can inhibit the growth of various bacteria. It has also been studied for its potential as an anti-inflammatory agent and can reduce inflammation in the body.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(12-10-15-7-8-16-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOZVYXATUOQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
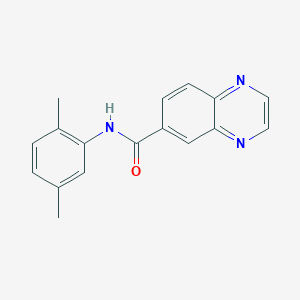
![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
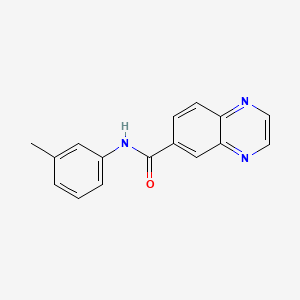
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
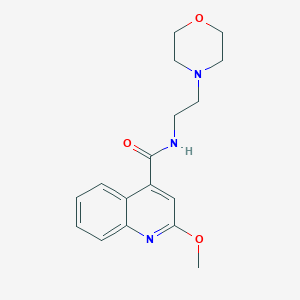
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
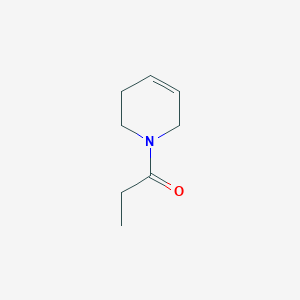


![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)